2-[N-(2-phenylethyl)acetamido]acetic acid
Description
Contextualization of N-Substituted Alpha-Amino Acids and Acetamide (B32628) Derivatives in Research
N-substituted alpha-amino acids and acetamide derivatives represent two classes of organic compounds that have independently garnered substantial attention for their diverse biological activities and synthetic utility.
The study of amino acids, the fundamental building blocks of proteins, has a rich history dating back to the 19th century. nih.gov The exploration of modifying these natural structures, particularly through N-substitution, opened up new avenues for creating novel molecules with tailored properties. manchester.ac.uk Early research focused on understanding the impact of such modifications on the physical and chemical properties of the parent amino acids. wikipedia.org Over time, the synthesis of N-substituted amino acids has evolved, with various methods being developed to achieve these structures, including processes involving glyoxal (B1671930) and primary amines. google.com
Acetamide derivatives have also been a long-standing focus of research, recognized for their presence in both natural products and synthetically derived bioactive compounds. galaxypub.co Their historical significance is tied to their broad spectrum of biological activities. galaxypub.co The development of synthetic methodologies to create diverse acetamide derivatives has been a continuous effort in organic chemistry. archivepp.com
The use of glycine (B1666218) and other amino acid scaffolds is a cornerstone of combinatorial chemistry and the development of molecular libraries for drug discovery and other applications. mdpi.com The ability to systematically modify the glycine backbone allows for the creation of a vast array of compounds with diverse properties. researchgate.net
The phenylethyl group is a common structural motif found in a wide variety of naturally occurring and synthetic compounds. chemicalbull.comnih.gov It is composed of a phenyl ring attached to an ethyl group, and its presence in a molecule can significantly influence its physical, chemical, and biological properties. chemicalbull.com In medicinal chemistry, the phenylethyl moiety is often incorporated into drug candidates to enhance their interactions with biological targets. nih.gov Its hydrophobic nature can facilitate passage through cell membranes, and the aromatic ring can participate in various non-covalent interactions, such as pi-stacking, with biological macromolecules.
The versatility of the phenylethyl group makes it a valuable tool for exploring chemical space. chemicalbull.com Modifications to the phenyl ring, such as the introduction of substituents, can fine-tune the electronic and steric properties of the molecule, leading to optimized activity. wikipedia.org The phenylethyl group is also a key component in the synthesis of various alkaloids and other pharmacologically active compounds. chemicalbull.com
Rationale for the Comprehensive Academic Investigation of 2-[N-(2-phenylethyl)acetamido]acetic acid
The specific combination of the glycine scaffold, acetamide linker, and phenylethyl moiety in this compound presents a compelling case for detailed scientific investigation.
While N-substituted amino acids and acetamide derivatives have been studied extensively as separate classes, the specific sub-class represented by this compound and its close analogues remains relatively underexplored. A comprehensive investigation is warranted to elucidate the unique properties that arise from the conjunction of these three key structural components. Key research questions include understanding how the interplay between the flexible glycine backbone, the hydrogen-bonding capabilities of the acetamide group, and the hydrophobic and aromatic nature of the phenylethyl moiety dictates the compound's conformational preferences, crystal packing, and potential biological interactions.
Recent research has highlighted the potential of N-substituted acetamide derivatives as potent antagonists for various receptors, suggesting that a deeper exploration of this chemical space could lead to the discovery of novel therapeutic agents. acs.orgnih.gov
The synthesis of related compounds, such as 2-(4-acetamidocyclohexyl)acetic acid, demonstrates the utility of such building blocks in the preparation of complex pharmaceutical agents. google.com Furthermore, the development of efficient synthetic routes to compounds like 2-phenylethyl acetate (B1210297), a related ester, underscores the industrial interest in molecules containing the phenylethyl and acetate moieties. nih.govrsc.orggoogle.com The potential to use this compound in solid-phase synthesis could further enhance its utility in the rapid generation of compound libraries for screening and optimization. researchgate.net
Utility in Exploring Novel Biochemical Interactions at the Molecular Level
There are no available research findings that describe the use of this compound for exploring biochemical interactions at a molecular level. Scientific studies typically detail a compound's interaction with specific biological targets such as enzymes or receptors, often including data on binding affinity, inhibition constants, or functional effects. The search for such information for this specific compound yielded no results. Therefore, its utility as a molecular probe, inhibitor, or ligand in biochemical assays remains undocumented in the reviewed sources.
Scope and Objectives of Academic Research on this compound
The scope and objectives of academic research are typically defined in published studies, outlining the scientific questions and goals that a particular project aims to address. For this compound, no such academic publications were found. Consequently, it is not possible to report on the specific research objectives, hypotheses, or areas of investigation currently or previously associated with this compound.
Data Tables
Due to the absence of research data, no data tables containing detailed findings such as biological activity, binding constants, or other relevant metrics can be generated.
Structure
3D Structure
Properties
IUPAC Name |
2-[acetyl(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(9-12(15)16)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQAILHRQDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289457 | |
| Record name | Glycine, N-acetyl-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-84-2 | |
| Record name | Glycine, N-acetyl-N-(2-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-acetyl-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 N 2 Phenylethyl Acetamido Acetic Acid and Its Analogues
Established and Novel Synthetic Routes for 2-[N-(2-phenylethyl)acetamido]acetic acid
Classical approaches to the synthesis of N-substituted glycine (B1666218) derivatives, such as this compound, typically involve sequential N-alkylation and N-acylation reactions. One common strategy begins with the N-alkylation of glycine or its esters with a suitable phenylethyl electrophile, such as 2-phenylethyl bromide, followed by acylation of the resulting secondary amine with an acetylating agent like acetyl chloride or acetic anhydride.
Alternatively, the synthesis can commence with N-acetylation of glycine to form N-acetylglycine, which is then subjected to N-alkylation with a phenylethyl halide. These methods are well-established in organic synthesis and are applicable to a wide range of substrates, allowing for the generation of a diverse library of analogues. For instance, a variety of substituted phenoxy acetamide (B32628) derivatives have been synthesized using such classical coupling methods nih.gov.
The synthesis of related N-substituted glycine oligomers, known as peptoids, also relies heavily on these fundamental transformations, often performed on a solid phase to facilitate purification nih.govresearchgate.net. The choice of reagents and reaction conditions is crucial to ensure high yields and minimize side reactions. A one-pot procedure for the synthesis of substituted N-aryl glycines has been developed, highlighting the efficiency of modern classical methods researchgate.net.
Table 1: Examples of Classical N-Alkylation and N-Acylation Reactions for Glycine Derivatives
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| Glycine ethyl ester | 2-Phenylethyl bromide | Acetyl chloride | Ethyl 2-[N-(2-phenylethyl)acetamido]acetate | Conceptual |
| N-Acetylglycine | 2-Phenylethyl bromide | Base (e.g., NaH) | This compound | Conceptual |
| Chloroacetic acid | Alkyl amine | - | N-substituted glycine | nih.gov |
| 1-(2-pyridinyl)-2-phenylethylamine | N-CBZ-glycine | Dicyclohexylcarbodiimide | N-protected dipeptide | prepchem.com |
The central N-phenylethyl glycine core can be constructed through several synthetic routes. One prominent method is the reductive amination of a glyoxylic acid derivative with 2-phenylethylamine. This approach involves the formation of an imine intermediate, which is subsequently reduced to the desired N-substituted glycine googleapis.com. This method is advantageous due to the ready availability of the starting materials and the typically high yields.
Another strategy involves the N-H insertion reaction of anilines and their derivatives with ethyl glyoxylate, catalyzed by bismuth salts, to produce glycine derivatives researchgate.net. While this has been demonstrated for N-aryl glycines, the principle could be extended to N-alkyl glycines. Furthermore, solid-phase synthesis techniques, widely used for peptoid synthesis, offer a modular and efficient way to construct N-substituted glycine oligomers, including those with phenylethyl side chains nih.govresearchgate.net. These methods allow for the systematic variation of the substituents to create diverse chemical libraries nih.gov.
When the analogue structures contain multiple reactive sites, regioselectivity becomes a critical aspect of the synthesis. For molecules with additional functional groups on the phenyl ring or the glycine backbone, protecting group strategies are often employed to ensure that alkylation or acylation occurs at the desired nitrogen atom. The development of regioselective synthetic methods for heterocyclic compounds can provide insights into controlling reactivity in complex scaffolds beilstein-journals.org.
Stereoselectivity is paramount when chiral analogues of this compound are desired. Asymmetric synthesis of N-substituted α-amino esters can be achieved through biocatalytic reductive amination of α-ketoesters, offering high enantioselectivity nih.gov. The use of chiral auxiliaries is a classical chemical approach to induce stereochemistry. For example, proline-derived Ni(II) complexes of glycine can serve as chiral nucleophilic glycine equivalents for the asymmetric synthesis of α-amino acids researchgate.net. Molecular mechanics calculations have shown that chiral N-substituents, such as (S)-N-(1-phenylethyl)glycine, can induce stable helical conformations in peptoid oligomers, highlighting the influence of stereochemistry on the molecule's three-dimensional structure nih.gov.
Advanced Synthetic Strategies and Process Optimization
To overcome the limitations of classical synthetic methods, such as the use of hazardous reagents and the generation of significant waste, advanced strategies are being developed. These include the application of biocatalysis and process optimization techniques to create more sustainable and efficient synthetic routes.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral N-functionalized amino acids and their derivatives, offering high selectivity under mild reaction conditions nih.govacs.orgmanchester.ac.uk. Enzymes such as lipases, acylases, and imine reductases are particularly relevant for the synthesis of compounds like this compound.
Lipases and acylases can be employed for the N-acylation step. For example, immobilized lipases have been used for the selective N-acylation of amino alcohols, demonstrating excellent regioselectivity nih.gov. The enzymatic synthesis of N-acyl glycines has been achieved in aqueous media, presenting a green alternative to chemical methods that often use toxic reagents researchgate.netresearchgate.netscribd.com. Similarly, acyltransferases have been utilized for the synthesis of esters like 2-phenylethyl acetate (B1210297), and this technology could potentially be adapted for amidation reactions nih.govrsc.orgnih.gov.
Imine reductases (IREDs) and other oxidoreductases are highly effective for the reductive amination of keto acids to produce N-alkylated amino acids with high enantiomeric excess nih.govmanchester.ac.uk. These enzymes offer a sustainable alternative to chemical reducing agents. The broad substrate scope of some of these enzymes suggests their potential applicability to the synthesis of the N-phenylethyl glycine core.
Table 2: Biocatalytic Approaches for the Synthesis of N-Substituted Amino Acid Scaffolds
| Enzyme Class | Reaction Type | Substrates | Product | Key Advantages | References |
| Imine Reductase (IRED) | Reductive Amination | α-Ketoesters, Amines | N-Substituted α-Amino Esters | High enantioselectivity, Mild conditions | nih.gov |
| Lipase | N-Acylation | Fatty Acids, Glycine | N-Acyl Glycine | Aqueous media, Green synthesis | researchgate.netresearchgate.netscribd.com |
| Acylase | N-Acylation | L-Amino Acids, Fatty Acids | N-Acyl-L-Amino Acids | High hydrolytic activity for synthesis | researchgate.net |
| Acyltransferase | Transesterification | Vinyl acetate, 2-Phenylethyl alcohol | 2-Phenylethyl acetate | High conversion, Green solvent (water) | nih.govrsc.org |
| Reductive Aminase (RedAm) | Reductive Amination | α-Keto Acids, Amines | N-Alkyl-Functionalized Amino Acids | Broad substrate scope | acs.org |
A significant challenge in biocatalysis is that naturally occurring enzymes may not exhibit optimal activity or specificity for non-natural substrates. Directed evolution is a powerful technique used to engineer enzymes with improved properties. This iterative process of generating mutant enzyme libraries and screening for desired traits can lead to biocatalysts with enhanced substrate specificity, activity, and stability nih.govbiosyntheticstudies.commdpi.comdtic.mil.
For the synthesis of this compound and its analogues, directed evolution could be applied to several key enzymes. For instance, a lipase could be evolved to more efficiently accept N-(2-phenylethyl)glycine as a substrate for acylation. By reshaping the catalytic pocket of an enzyme, its aminolysis activity and catalytic efficiency can be dramatically increased researchgate.netscribd.com. Similarly, an imine reductase could be engineered to have higher specificity for the imine formed between glyoxylic acid and 2-phenylethylamine. This approach has been successfully used to improve the activity of enzymes for the synthesis of various non-canonical amino acids nih.gov.
The process of directed evolution typically involves creating a library of enzyme variants through methods like error-prone PCR or saturation mutagenesis. High-throughput screening methods are then used to identify mutants with the desired improvements. This strategy has been instrumental in developing robust biocatalysts for industrial applications.
Application of Biocatalysis and Enzyme Engineering in Synthesis
Enzymatic Derivatization for Enantiomeric Purity
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. While direct literature on the enzymatic resolution of this compound is specific, the principles of enzymatic synthesis are well-established for related structures, particularly esters like 2-phenylethyl acetate (2-PEAc). These methods offer a powerful template for achieving enantiomeric purity.
Enzymes, particularly lipases and acyltransferases, are highly effective biocatalysts for transesterification and amidation reactions, often exhibiting high enantioselectivity. For instance, the synthesis of 2-PEAc has been successfully achieved using immobilized lipases such as Novozym® 435 from Candida antarctica and acyltransferases from Mycobacterium smegmatis (MsAcT). nih.govresearchgate.net These enzymes can catalyze the reaction between an acyl donor (like vinyl acetate or ethyl acetate) and an alcohol (2-phenylethanol) under mild, often solvent-free conditions, yielding high conversion rates. nih.govnih.govrsc.orgresearchgate.net
The key advantages of enzymatic approaches include:
High Selectivity: Enzymes can differentiate between enantiomers of a racemic substrate or prochiral centers, leading to the synthesis of a single enantiomer.
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.
Green Chemistry: These methods often use water as a solvent or are performed neat, reducing the reliance on toxic organic solvents. nih.govrsc.org
For this compound, an enzymatic strategy could involve the kinetic resolution of a racemic precursor or an asymmetric synthesis step. For example, a lipase could selectively hydrolyze an ester precursor of one enantiomer, allowing for the separation of the unreacted enantiomeric ester and the hydrolyzed acid. The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. nih.govresearchgate.net
| Enzyme | Substrate Analogue | Acyl Donor | System | Conversion Rate | Reference |
| Novozym® 435 | 2-phenethyl alcohol | Vinyl acetate | Solvent-free | 85.4% | nih.gov |
| MsAcT (immobilized) | 2-phenethyl alcohol | Vinyl acetate | Aqueous (80%) | 99.17% | nih.govrsc.org |
Catalytic Approaches for Efficient Bond Formation
The central structural feature of this compound is the amide bond linking the phenylethyl and acetamidoacetic acid moieties. The formation of this bond is a critical step in its synthesis. While classical methods often rely on stoichiometric coupling reagents that generate significant waste, modern catalytic approaches offer more efficient and atom-economical alternatives. ucl.ac.uk
Catalytic amide bond formation has become a major focus of research, driven by the need for greener and more efficient synthetic processes. researchgate.net Several catalytic systems have been developed for the direct amidation of carboxylic acids with amines, a process that typically requires high temperatures to remove water.
Key catalytic strategies include:
Boronic Acid Catalysis: Arylboronic acids have emerged as effective organocatalysts for direct amidation. researchgate.net They activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions often employ azeotropic distillation or molecular sieves to remove water and drive the reaction to completion. ucl.ac.uk
Metal-Based Catalysis: Transition metals, such as ruthenium, have been used to catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. This approach offers a high degree of atom economy.
These catalytic methods provide a direct pathway to form the N-(2-phenylethyl)acetamido bond from N-(2-phenylethyl)glycine and acetic acid (or an activated derivative), minimizing the use of activating agents and reducing waste streams. core.ac.uk The selection of the catalyst can be tailored to the specific substrates to optimize yield and reaction conditions.
| Catalyst Type | Reactants | Key Features | Reference |
| Boronic Acids | Carboxylic Acids + Amines | Organocatalytic, requires water removal | ucl.ac.ukresearchgate.net |
| Ruthenium Complexes | Alcohols + Amines | Dehydrogenative coupling, H₂ as byproduct |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes for all molecules, including this compound. nih.gov The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Several green chemistry approaches can be applied to this synthesis:
Atom Economy: Utilizing catalytic methods, such as the direct amidation discussed previously, maximizes the incorporation of reactant atoms into the final product, a core tenet of atom economy. mdpi.com
Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. nih.gov Enzymatic reactions, which can often be run in water, are particularly advantageous in this regard. nih.govrsc.org
Solvent-Free Reactions: Techniques such as mechanochemical grinding or microwave-assisted synthesis can be performed without a solvent, leading to reduced waste, faster reaction times, and often higher yields. mdpi.comrsc.org Microwave irradiation, for example, can be used to accelerate the Paal-Knorr synthesis of pyrroles, a principle that can be extended to other heterocycle formations or condensation reactions. rsc.org
Catalysis: As detailed in the previous section, the shift from stoichiometric reagents to catalytic systems is a fundamental green chemistry strategy that reduces waste and improves efficiency. ucl.ac.uk
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.
Synthesis of Structural Analogues and Derivatization for Research Purposes
Design and Preparation of Isotopic and Fluorescently Labeled Probes
To study the biological fate, mechanism of action, or binding interactions of this compound, isotopically or fluorescently labeled versions are invaluable tools.
Isotopic Labeling: This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C, ¹²³I). nih.gov
Stable Isotope Labeling: Incorporating stable isotopes like ¹³C or ¹⁵N allows the molecule to be traced using mass spectrometry or NMR spectroscopy. nih.gov This is particularly useful for metabolic studies. The synthesis would involve using a commercially available labeled starting material, such as ¹³C-labeled acetic acid or ¹⁵N-labeled glycine, early in the synthetic sequence.
Radioactive Labeling: For high-sensitivity applications like receptor binding assays or in vivo imaging, radioactive isotopes are used. For example, a radioiodine isotope could be introduced onto the phenyl ring of the phenylethyl moiety. nih.gov This typically involves a late-stage synthesis step on a precursor molecule, such as the radioiododemetallation of a tributylstannyl-substituted analogue. nih.gov
Fluorescent Labeling: A fluorescent probe is created by covalently attaching a fluorophore (a fluorescent dye) to the molecule. jenabioscience.com The choice of fluorophore depends on the desired photophysical properties (e.g., excitation/emission wavelength, quantum yield). The label can be attached via a linker to a non-critical position on the molecule to minimize perturbation of its biological activity. This might involve modifying the carboxylic acid group or the phenyl ring to introduce a reactive handle for conjugation with a dye.
Systematic Variation of the Phenylethyl and Acetamido Moieties for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound and understanding its interaction with a biological target. wustl.edu This involves systematically modifying different parts of the this compound scaffold and evaluating the impact on its activity. researchgate.net
Variation of the Phenylethyl Moiety:
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring can probe the electronic and steric requirements of the binding pocket.
Chain Length: The length of the alkyl chain connecting the phenyl ring and the nitrogen atom can be varied (e.g., from ethyl to propyl or butyl) to assess the importance of linker length and flexibility. nih.gov
Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different binding interactions.
Variation of the Acetamido Moiety:
Amide Substitution: The hydrogen on the amide nitrogen can be replaced with small alkyl groups to probe for steric tolerance.
Acetyl Group Modification: The methyl group of the acetyl moiety can be replaced with other groups (e.g., ethyl, cyclopropyl) or functionalized.
Acetic Acid Chain: The methylene (B1212753) group of the acetic acid portion could be substituted or the chain length altered to modify the positioning of the terminal carboxylate, which is often a key pharmacophoric feature for interacting with biological targets.
These systematic modifications generate a library of analogues whose biological activities provide a detailed map of the structural requirements for activity. nih.gov
Multi-Step Synthesis of Complex Molecules Utilizing this compound as a Synthon
A synthon is a structural unit within a molecule that can be formed or assembled by a known synthetic operation. This compound, with its multiple functional groups (a secondary amide, a carboxylic acid, and an aromatic ring), is well-suited to serve as a versatile synthon in the construction of more complex molecules.
The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or ketones, or it can be reduced to an alcohol. The amide bond can be stable throughout a synthetic sequence or can be cleaved under specific conditions if it serves as a protecting group. The phenyl ring can undergo electrophilic aromatic substitution to introduce additional functionality.
An example of its utility could be in flow chemistry, where a molecule is sequentially passed through different reactors containing immobilized reagents or catalysts to perform multiple synthetic steps in a continuous fashion. syrris.jp This automated approach allows for the rapid assembly of complex structures from simpler building blocks like this compound, improving efficiency and reproducibility over traditional batch synthesis. syrris.jpbeilstein-journals.org Its structure could serve as a key intermediate in the synthesis of alkaloids, peptide mimics, or other biologically active compounds. beilstein-journals.org
Theoretical and Computational Studies of 2 N 2 Phenylethyl Acetamido Acetic Acid
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical calculations, primarily based on density functional theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The electronic properties of 2-[N-(2-phenylethyl)acetamido]acetic acid, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies higher stability. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable technique that would be used to study charge distribution, intramolecular interactions, and the nature of the chemical bonds. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | - | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | - | DFT/B3LYP/6-311++G(d,p) |
Note: This table is for illustrative purposes, as no specific published data is available.
The flexibility of the phenylethyl and acetic acid side chains allows this compound to adopt various conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process identifies the global energy minimum and other low-energy conformers that are likely to be populated at room temperature. Such studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. nih.gov
Quantum chemical calculations can predict various spectroscopic properties. The calculated vibrational frequencies from an optimized geometry can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. researchgate.netnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. thermofisher.commdpi.com The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) would provide insight into the UV-Visible absorption spectrum. nih.gov
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peaks | Method |
|---|---|---|
| IR | C=O stretch (amide), C=O stretch (acid), N-H bend, O-H stretch | DFT/B3LYP |
| ¹H NMR | Chemical shifts for aromatic, ethyl, and acetic acid protons | GIAO-DFT |
| ¹³C NMR | Chemical shifts for all unique carbon atoms | GIAO-DFT |
| UV-Vis | λmax corresponding to π-π* transitions of the phenyl ring | TD-DFT |
Note: This table is for illustrative purposes, as no specific published data is available.
Molecular Dynamics and Simulation Studies
While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time.
MD simulations can model how this compound interacts with solvent molecules, typically water. By simulating the molecule in a box of solvent, one can analyze the formation of hydrogen bonds and other non-covalent interactions. These simulations can also be used to calculate the free energy of solvation, which is a measure of a molecule's solubility. rsc.org
The conformational landscape of a molecule can be different in solution compared to the gas phase due to interactions with the solvent. MD simulations allow for the exploration of the accessible conformations in a solvated environment. Furthermore, techniques like metadynamics or umbrella sampling can be used to calculate the energy barriers for bond rotations, providing a detailed picture of the molecule's flexibility. mdpi.com
In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation
In silico modeling serves as a powerful tool in modern drug discovery and chemical research, enabling the prediction of a compound's behavior and its interactions with biological targets. For this compound, computational approaches are instrumental in elucidating its structure-activity relationships (SAR), providing insights that guide further experimental studies. These methods allow for the rational design of new derivatives with potentially enhanced activity and selectivity.
The process involves preparing the three-dimensional structure of both the ligand (this compound) and the target protein. The binding site of the protein is defined, and a docking algorithm then samples a large number of possible conformations of the ligand within this site, scoring each based on a force field that estimates the binding energy.
Research findings from docking simulations on analogous structures, such as acetamide (B32628) derivatives, have shown that specific interactions like hydrogen bonds and hydrophobic interactions are crucial for binding to enzyme active sites. nih.govresearchgate.net For instance, in a hypothetical docking simulation of this compound with a model enzyme like a matrix metalloproteinase (MMP), one might observe the carboxylate group forming hydrogen bonds with key amino acid residues in the active site, while the phenylethyl group could engage in hydrophobic interactions within a specific pocket of the enzyme. nih.gov These simulations help in understanding how the compound might inhibit the enzyme's function. nih.gov
Table 1: Hypothetical Docking Simulation Results of this compound with a Model Enzyme
| Parameter | Value | Interacting Amino Acid Residues |
| Binding Affinity (kcal/mol) | -7.5 | His120, Pro121, Tyr142 |
| Hydrogen Bonds | 2 | Arg98, Ser124 |
| Hydrophobic Interactions | 4 | Leu75, Val118, Phe130, Trp132 |
This table presents hypothetical data for illustrative purposes.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on the structure of this compound, it can be used as a 3D query in virtual screening campaigns. nih.govmdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to exhibit similar biological activity. nih.gov This approach allows for the rapid identification of new hit compounds from vast chemical libraries, which can then be synthesized and tested experimentally. lshtm.ac.uk This strategy has been successfully employed to discover inhibitors for various enzymes. nih.govnih.gov
Table 2: Example of a Pharmacophore Model for this compound
| Pharmacophoric Feature | Geometric Constraint |
| Hydrogen Bond Acceptor (HBA) | Carboxyl oxygen |
| Hydrogen Bond Donor (HBD) | Carboxyl hydrogen |
| Aromatic Ring (AR) | Phenyl group |
| Hydrophobic (HY) | Ethyl linker |
This table illustrates a potential pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for this compound and its analogues would involve several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) would be compiled. Next, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Through statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a correlation is established between a subset of these descriptors and the observed biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Studies on similar acetamide derivatives have successfully used QSAR to model their inhibitory activity against various enzymes. nih.gov
Table 3: Hypothetical Molecular Descriptors for a QSAR Model of this compound Analogues
| Descriptor | Description | Hypothetical Contribution to Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Polar Surface Area (PSA) | Surface area of polar atoms | Positive |
| Number of Rotatable Bonds | Molecular flexibility | Negative |
This table provides examples of descriptors that could be used in a QSAR model.
Advanced Analytical Methodologies for the Characterization and Research of 2 N 2 Phenylethyl Acetamido Acetic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone for the molecular-level investigation of 2-[N-(2-phenylethyl)acetamido]acetic acid, providing unambiguous structural details through the interaction of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups and the aromatic ring current of the phenyl group. Due to restricted rotation around the C-N amide bond, some signals may appear as two sets of peaks, representing the cis and trans rotamers. The predicted signals include a multiplet for the aromatic protons of the phenyl ring, two triplets for the ethylenic protons (-CH₂-CH₂-), a singlet for the acetyl methyl protons, and a singlet for the methylene (B1212753) protons of the acetic acid moiety. researchgate.netresearchgate.netchemicalbook.comnp-mrd.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbons of the amide and carboxylic acid groups at the downfield end (170-180 ppm), signals for the aromatic carbons of the phenyl ring (125-140 ppm), and signals for the aliphatic carbons of the phenylethyl, acetyl, and acetic acid groups in the upfield region. np-mrd.orgmdpi.comacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H | 7.20 - 7.40 (multiplet, 5H) | 126.0 - 129.0 |
| Phenyl C (quaternary) | - | ~138.0 |
| -CH₂-Ph | ~2.90 (triplet, 2H) | ~35.0 |
| N-CH₂- | ~3.60 (triplet, 2H) | ~50.0 |
| N-C=O (Amide) | - | ~171.0 |
| CO-CH₃ | ~2.10 (singlet, 3H) | ~22.0 |
| N-CH₂-COOH | ~4.10 (singlet, 2H) | ~52.0 |
| COOH | ~10-12 (broad singlet, 1H) | ~173.0 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. The presence of rotamers may lead to the observation of multiple peaks for atoms near the amide bond.
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₅NO₃), the exact molecular weight is 221.1052 g/mol .
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 222.11. mdpi.com Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing key structural insights. wiley-vch.de Common fragmentation pathways for N-acyl amino acids include the neutral loss of water ([M+H-H₂O]⁺) and the loss of the carboxylic acid group as CO₂ and H₂O. nih.gov
Key predicted fragmentation patterns include:
Cleavage of the phenylethyl group: A characteristic fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl (B1604629) moiety.
Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) is a common fragmentation for carboxylic acids. libretexts.org
Amide bond cleavage: Fragmentation adjacent to the amide carbonyl group can lead to the formation of acylium ions. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 222.11 | Protonated molecular ion |
| [M+Na]⁺ | 244.09 | Sodium adduct |
| [M+H-H₂O]⁺ | 204.10 | Loss of water |
| [M+H-HCOOH]⁺ | 176.12 | Loss of formic acid |
| C₇H₇⁺ | 91.05 | Tropylium ion from phenylethyl group |
Note: These are predicted values. Actual observed fragments may vary based on ionization technique and collision energy.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. Two strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid around 1700-1730 cm⁻¹ and another for the tertiary amide (Amide I band) around 1630-1660 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the aromatic ring typically produce strong signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the carboxylate group can also be observed, providing complementary data to the IR spectrum. pitt.edu
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) | Weak |
| Aromatic C-H | Stretching | 3030 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Carboxylic Acid C=O | Stretching | 1700 - 1730 | Medium |
| Amide C=O (Amide I) | Stretching | 1630 - 1660 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Strong |
| C-N | Stretching | 1380 - 1450 | Weak |
Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group. shimadzu.com The benzene (B151609) ring exhibits characteristic absorption bands corresponding to π → π* transitions. A strong absorption band, known as the E2-band, is expected around 200-220 nm, and a weaker, structured band, the B-band, is expected around 250-270 nm. researchgate.netrsc.org The exact position and intensity of these bands can be slightly shifted by the substitution on the ring and the solvent used for analysis. science-softcon.de
Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Band | Predicted λₘₐₓ (nm) |
| π → π | E2-band | ~210 |
| π → π | B-band | ~265 |
Note: λₘₐₓ (wavelength of maximum absorbance) values are solvent-dependent.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating the compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for its quantitative analysis in various samples. A reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov
In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for consistent retention and good peak shape. researchgate.netcityu.edu.hk Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while separating it from more or less polar impurities. bohrium.comacs.org Detection is typically performed using a UV detector set at a wavelength where the phenyl chromophore absorbs, such as 210 nm or 265 nm. researchgate.netresearchgate.net
Table 5: Typical RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, like many N-acylglycine derivatives, possesses low volatility due to the polar carboxylic acid and amide functional groups, which also contribute to strong intermolecular hydrogen bonding. nih.gov Consequently, direct GC analysis is challenging. To overcome this limitation, the compound must be chemically modified into a more volatile derivative prior to analysis.
A common and effective derivatization strategy involves the conversion of the polar functional groups into nonpolar, thermally stable analogues. escholarship.org For the carboxylic acid group in this compound, esterification is the primary method. Trimethylsilylation is a particularly prevalent technique, where a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acidic proton of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte.
The analytical workflow involves dissolving the sample in a suitable solvent, adding the derivatization reagent, and heating the mixture to ensure complete reaction. nih.gov The resulting solution containing the TMS-derivatized this compound is then injected into the GC system. Separation is typically achieved on a nonpolar or medium-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase (e.g., OV-1 or DB-5). nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivative.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
| Derivatization | ||
| Reagent | N,O-bis(trimethylsilyl)acetamide (BSA) in pyridine (B92270) (1:1 v/v) | To create a volatile trimethylsilyl (TMS) ester. nih.gov |
| Reaction | 60 °C for 20 minutes | To ensure complete conversion to the derivative. nih.gov |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Provides efficient separation of components. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte. |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | To separate compounds based on their boiling points and column interactions. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |
| Mass Range | 50-550 amu | To detect the molecular ion and key fragments of the derivative. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Chiral Chromatography for Enantiomeric Purity Determination
While this compound is an achiral molecule as it lacks a stereocenter, the principles of chiral chromatography are paramount for analyzing structurally similar compounds that are chiral, such as N-acetyl-DL-phenylglycine. nih.gov Chiral chromatography is an indispensable tool for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. This separation is critical in fields like pharmaceuticals, where enantiomers can have vastly different biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-derivatized amino acids, several types of CSPs have proven effective. sigmaaldrich.com These include:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are widely used and can operate in normal-phase, reversed-phase, or polar organic modes. nih.gov
Macrocyclic glycopeptide CSPs: Phases like CHIROBIOTIC T, based on teicoplanin, are particularly effective for resolving underivatized or N-blocked amino acids due to multiple chiral selectors and interaction sites (ionic, hydrogen bonding, and π-π). sigmaaldrich.com
To analyze a racemic mixture of a chiral analogue, it would be dissolved in the mobile phase and injected into an HPLC system equipped with a suitable CSP. The choice of mobile phase is crucial and depends on the CSP and the analyte. For instance, a mobile phase of n-hexane/ethanol might be used in normal-phase mode, while acetonitrile/water mixtures with acidic or basic additives are common in reversed-phase or polar ionic modes. sigmaaldrich.comnih.gov Detection is typically performed with a UV detector. The resulting chromatogram would show two distinct peaks, one for each enantiomer, allowing for the determination of enantiomeric purity or enantiomeric excess (ee).
Table 2: Hypothetical Chiral HPLC Method for a Chiral Analogue (e.g., N-Acetylphenylglycine)
| Parameter | Condition | Rationale |
| HPLC System | ||
| Column | CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) | Macrocyclic glycopeptide CSP known for resolving N-blocked amino acids. sigmaaldrich.com |
| Mobile Phase | 20 mM Ammonium Acetate (B1210297) in Methanol/Water (80:20, v/v) | Polar ionic mode, provides ionic and polar interactions for separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | ||
| Wavelength | 220 nm | Wavelength where the amide and phenyl chromophores absorb. |
| Expected Outcome | ||
| Retention Time (R-enantiomer) | t_R1 | The two enantiomers will have different retention times. |
| Retention Time (S-enantiomer) | t_R2_ | The separation allows for quantification of each enantiomer. |
| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation. |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography and other solid-state characterization methods provide definitive information about the three-dimensional structure of a molecule in its crystalline form. These techniques are essential for understanding molecular conformation, intermolecular interactions, and the existence of different crystalline forms (polymorphism), which can significantly impact the physical properties of the material.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystal. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the crystal structure is solved and refined.
For a closely related compound, N-acetyl-N-phenylglycine, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net It is anticipated that this compound would exhibit similar crystallographic properties. The analysis provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The conformation is a result of minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. The flexibility of the phenylethyl group in this compound may allow for different conformations compared to the more rigid phenylglycine analogue.
Table 3: Representative Crystal Data for the Structural Analogue N-Acetyl-N-phenylglycine
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₁NO₃ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 8.889 (14) | researchgate.net |
| b (Å) | 11.523 (18) | researchgate.net |
| c (Å) | 9.677 (15) | researchgate.net |
| β (°) | 95.58 (3) | researchgate.net |
| Volume (ų) | 987 (3) | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
This data is for the structural analogue N-acetyl-N-phenylglycine and serves as an illustrative example.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the most significant of these are hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). In the crystal structure of N-acetyl-N-phenylglycine, the carboxylic acid groups of two adjacent molecules form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds. researchgate.net A similar motif is highly probable for this compound.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including melting point, dissolution rate, and stability. The discovery and characterization of polymorphs are therefore of high importance.
A polymorph screen for this compound would involve crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast evaporation, slow cooling, anti-solvent addition). The resulting solids would be analyzed using techniques like:
Powder X-ray Diffraction (PXRD): Each polymorph will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): This technique can identify different melting points, enthalpies of fusion, and solid-solid phase transitions between polymorphs. rsc.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to the local molecular environment and can distinguish between polymorphs based on shifts in characteristic absorption bands. rsc.org
Furthermore, co-crystallization studies could be performed. This involves crystallizing this compound with a second, benign molecule (a "co-former") to create a new crystalline solid with potentially improved properties. mdpi.com The selection of co-formers would be based on their ability to form robust hydrogen bonds or other supramolecular interactions with the target molecule's carboxylic acid or amide groups.
Biochemical and Mechanistic Investigations of 2 N 2 Phenylethyl Acetamido Acetic Acid in Vitro and Ex Vivo Models
Enzyme Interaction and Modulation Studies
Research into the direct interactions of 2-[N-(2-phenylethyl)acetamido]acetic acid with a broad range of enzymes is limited in publicly available scientific literature. The primary focus has been on its biosynthesis rather than its role as a modulator of enzymatic activity.
Screening for Enzyme Binding and Inhibition/Activation (In Vitro)
Comprehensive screening of this compound against panels of enzymes to identify binding partners or to determine its inhibitory or activating effects is not well-documented in current research.
Kinetic and Thermodynamic Characterization of Enzyme-Compound Interactions
Detailed kinetic and thermodynamic studies characterizing the interaction of this compound with specific enzymes, including the determination of constants such as Km (Michaelis constant) or Vmax (maximum reaction velocity), are not extensively available.
Mechanistic Studies of Enzymatic Transformations (e.g., Hydrolysis, Conjugation)
The primary enzymatic transformation involving this compound is its synthesis. In the liver and kidneys, phenylacetic acid (PAA), a precursor derived from phenylalanine by gut bacteria, is conjugated with glycine (B1666218) to form Phenylacetylglycine. nih.govteachmephysiology.com This reaction is catalyzed by the enzyme phenylacetyl-CoA:glycine N-acyltransferase (EC 2.3.1.192). nih.govwikipedia.orghmdb.ca
Early studies on this enzyme, purified from bovine liver mitochondria, revealed a sequential reaction mechanism. nih.gov In this mechanism, the phenylacetyl-CoA substrate binds to the enzyme first, followed by the addition of glycine before the release of coenzyme A (CoA), and finally, the dissociation of the Phenylacetylglycine product. nih.gov The enzyme has a high affinity for its acyl-CoA substrates, with apparent Km values in the 10-5 M range, whereas the affinity for glycine is lower, with a Km value greater than 10-3 M. nih.gov
Mechanistic studies on the enzymatic hydrolysis or degradation of this compound back into its constituent parts are not prominently featured in the available literature.
Receptor Binding and Signaling Pathway Analysis (Cell-Free and Cell-Based Assays)
Investigations have identified the β2-adrenergic receptor (β2AR) as a key target for this compound.
Ligand Displacement Assays for Receptor Affinity
While direct ligand displacement assays using radiolabeled ligands to determine the binding affinity (Ki or IC50) of this compound for the β2AR are not explicitly detailed in the reviewed literature, computational methods have been employed to estimate its binding potential. A molecular docking study calculated a strong binding affinity for the interaction between Phenylacetylglycine and the β2-adrenergic receptor. nih.gov
| Compound | Receptor | Method | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| This compound (PAGly) | β2-Adrenergic Receptor (β2AR) | Molecular Docking | -6.7 | nih.gov |
This computational result suggests a stable binding interaction between the compound and the receptor. nih.gov It has been noted that Phenylacetylglycine is structurally analogous to catecholamines, the endogenous ligands for adrenergic receptors. nih.govresearchgate.net
Functional Assays for Receptor Activation or Antagonism (Cell Models, excluding physiological outcomes)
Functional assays have confirmed that this compound interacts with and signals through the β2AR. In studies using neonatal mouse cardiomyocytes (NMCMs), Phenylacetylglycine was shown to stimulate the β2AR, leading to the activation of the anti-apoptotic Gαi/PI3K/AKT signaling cascade. nih.gov This activation was verified by measuring the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2AR pathway. youtube.com
Further cell-based assays have explored the downstream consequences of this receptor interaction. In a model of hypoxia/reoxygenation injury in NMCMs, treatment with Phenylacetylglycine significantly suppressed apoptosis. nih.gov This was evidenced by changes in the expression levels of key signaling and apoptosis-related proteins.
| Protein | Effect of Compound | Signaling Pathway Implication | Source |
|---|---|---|---|
| Phosphorylated Phosphatidylinositol 3-kinase (p-PI3K) | Increased | Activation of pro-survival pathway | nih.gov |
| Phosphorylated Akt (p-Akt) | Increased | Activation of pro-survival pathway | nih.gov |
| B-cell lymphoma-2 (Bcl-2) | Increased | Inhibition of apoptosis | nih.gov |
| Bcl-2-associated X protein (Bax) | Decreased | Inhibition of apoptosis | nih.gov |
| Cleaved caspase-3 | Decreased | Inhibition of apoptosis execution | nih.gov |
Interestingly, while some studies show an activation of the β2AR pathway, another study using microglia suggests an inhibitory role. In this context, Phenylacetylglycine was found to bind to β2AR on microglia and inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This suggests that the functional outcome of the interaction between this compound and the β2AR may be cell-type specific, potentially indicating biased agonism or antagonism depending on the cellular context.
Investigation of Downstream Signaling Cascades (e.g., Protein Phosphorylation)
No studies were identified that investigated the effects of this compound on downstream signaling cascades, including protein phosphorylation, in in vitro or ex vivo models. Research on how this compound might modulate the activity of kinases, phosphatases, or the phosphorylation state of specific protein targets is not available in the public domain.
Interactions with Cellular Components and Biomolecules
Detailed investigations into the direct molecular interactions of this compound with cellular components are not documented in available scientific literature.
No data from protein-ligand interaction profiling studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are available for this compound. These techniques are instrumental in determining the binding affinity and thermodynamics of a compound to its protein targets. The absence of such data means that the specific protein binding partners and the kinetics of these interactions for this compound remain unknown.
Table 1: Hypothetical Protein-Ligand Interaction Data for this compound (No Data Available)
| Target Protein | Method | Binding Affinity (KD) | Association Rate (ka) | Dissociation Rate (kd) |
|---|---|---|---|---|
| Data Not Available | SPR | - | - | - |
| Data Not Available | ITC | - | - | - |
There are no published studies on the membrane permeability or transport characteristics of this compound. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using cell-based models like Caco-2 cells, which are standard methods to assess a compound's ability to cross biological membranes, have not been reported for this specific molecule.
Table 2: Hypothetical Membrane Permeability Data for this compound (No Data Available)
| Assay System | Permeability Coefficient (Papp) (cm/s) | Efflux Ratio | Transport Mechanism |
|---|---|---|---|
| PAMPA | - | - | - |
| Caco-2 | - | - | - |
Information regarding the biochemical transformation and degradation of this compound in in vitro systems such as cell lysates or liver microsomes is not available. These studies are crucial for understanding the metabolic stability and potential metabolites of a compound. While research exists on the degradation of related molecules like 2-phenylethylamine and 2-phenylethanol, these pathways are not directly applicable to the titular compound.
Molecular Biology and Cell Biology Studies (Excluding Human/Animal Physiological Outcomes)
Molecular and cellular biology studies focusing on the effects of this compound are absent from the scientific literature.
No data from gene expression profiling studies, such as microarray or RNA-sequencing, in response to treatment with this compound have been published. Consequently, the impact of this compound on cellular gene expression patterns remains uncharacterized.
Table 3: Hypothetical Gene Expression Changes in Response to this compound (No Data Available)
| Gene Name | Fold Change | p-value | Pathway Affected |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Proteomic and Metabolomic Investigations in Cellular Models
Currently, there is a lack of published research focusing on the global proteomic and metabolomic effects of this compound in in vitro cellular models. While studies on structurally related compounds or the broader chemical class may exist, specific data detailing the impact of this compound on the cellular proteome and metabolome are not available in the reviewed scientific literature. Therefore, a data table summarizing these findings cannot be provided at this time.
Pre Clinical Applications and Research Utility of 2 N 2 Phenylethyl Acetamido Acetic Acid Excluding Human Clinical Data
Development of 2-[N-(2-phenylethyl)acetamido]acetic acid as a Biochemical Probe
A biochemical probe is a molecule used to study and manipulate biological systems. The structural features of this compound, specifically the presence of a carboxylic acid group and a phenylethyl moiety, suggest its potential for development into such a tool.
While specific studies detailing the use of this compound in target identification and validation are not extensively documented in publicly available research, its structure lends itself to such applications. The carboxylic acid handle allows for conjugation to reporter molecules, such as fluorescent tags or biotin (B1667282), or for immobilization on solid supports like beads. These modified versions could then be used in affinity chromatography or pull-down assays to identify binding partners (i.e., potential protein targets) from cell lysates. The phenylethyl group can be envisioned as a pharmacophore that may interact with a specific protein binding pocket, making the compound a candidate for screening against various biological targets.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for activity against a specific biological target. Although there is no direct evidence of this compound being used in major HTS campaigns, its relatively simple structure and synthetic accessibility would make it and its derivatives suitable for inclusion in such libraries. In a pre-clinical discovery setting, a library of compounds based on the this compound scaffold could be screened to identify initial hits for a therapeutic target. The core structure can be readily modified to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Role as a Synthetic Intermediate for Pharmacologically Relevant Scaffolds
The chemical architecture of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a carboxylic acid and an amide, allows for diverse chemical transformations.
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The N-substituted glycine (B1666218) backbone of this compound is a common feature in peptoid and other peptidomimetic structures. The phenylethyl side chain can mimic the side chain of the amino acid phenylalanine. This makes the compound a useful building block for creating peptide mimics that can potentially disrupt protein-protein interactions or act as enzyme inhibitors.
Interactive Data Table: Potential Peptidomimetic Structures Incorporating the this compound Moiety
| Peptidomimetic Type | Potential Modification | Rationale |
|---|---|---|
| Peptoid Dimer | Coupling of this compound to another N-substituted glycine monomer. | To create a simple mimic of a dipeptide, exploring the spatial arrangement of the phenylethyl side chains for target binding. |
| Constrained Peptide | Incorporation into a cyclic peptide structure via amide bond formation using the carboxylic acid. | To reduce conformational flexibility and enhance binding affinity and selectivity for a target. |
Heterocyclic compounds are a major class of pharmacologically active molecules. The functional groups of this compound can be utilized in cyclization reactions to form a variety of heterocyclic rings. For instance, the carboxylic acid can be activated and reacted with the amide nitrogen or other introduced functionalities to construct ring systems.
Interactive Data Table: Potential Heterocyclic Scaffolds Derived from this compound
| Heterocyclic System | Synthetic Strategy | Potential Pharmacological Relevance |
|---|---|---|
| Piperazinedione | Intramolecular cyclization or intermolecular dimerization. | A common scaffold in various CNS-active and antimicrobial agents. |
| Benzodiazepine analogue | Multi-step synthesis involving condensation with an ortho-phenylenediamine derivative. | A privileged scaffold in medicinal chemistry with a wide range of biological activities. |
Future Directions and Emerging Research Avenues for 2 N 2 Phenylethyl Acetamido Acetic Acid
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The biological roles of N-acyl amino acids are diverse, with many acting as signaling molecules in various physiological processes. nih.govwikipedia.orgnih.gov A primary future direction for 2-[N-(2-phenylethyl)acetamido]acetic acid is the systematic screening for and identification of its currently unknown biological targets.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Research Approach |
| G-Protein Coupled Receptors (GPCRs) | Many N-acyl amino acids, such as N-arachidonoyl glycine (B1666218), interact with GPCRs, including orphan receptors whose endogenous ligands are unknown. nih.govresearchgate.netfrontiersin.org The unique phenylethyl group of the target compound may confer selectivity for a specific subset of these receptors. | High-throughput screening (HTS) against a panel of known and orphan GPCRs using cell-based reporter assays (e.g., cAMP, calcium flux). |
| Ion Channels | Certain N-acyl amides have been shown to modulate the activity of ion channels, which are critical for neuronal signaling and other physiological processes. wikipedia.orgnih.gov | Electrophysiological studies (e.g., patch-clamp) on various ion channel subtypes to assess for direct modulation of channel gating or conductance. |
| Nuclear Receptors | Some lipid-derived molecules can penetrate the cell and nuclear membranes to interact with nuclear receptors, thereby regulating gene expression. | Ligand-binding assays and reporter gene assays to screen for activity against a panel of nuclear receptors. |
| Enzymes | N-acyl amino acids are metabolized by enzymes like fatty acid amide hydrolase (FAAH). nih.govusf.edu this compound could be a substrate, inhibitor, or allosteric modulator of FAAH or other related hydrolases and transferases. mdpi.com | In vitro enzymatic assays with purified enzymes to determine kinetic parameters (e.g., Kᵢ, Kₘ). |
Further research should aim to elucidate the downstream signaling pathways activated or inhibited by the binding of this compound to its targets. This would involve a combination of molecular biology techniques, such as siRNA-mediated gene silencing and overexpression studies, to validate the role of the identified targets in the compound's mechanism of action.
Integration with Advanced 'Omics' Technologies (e.g., Chemoproteomics, Interactomics)
The advent of "omics" technologies has revolutionized the study of small molecule-protein interactions. nih.gov For this compound, these technologies offer a powerful approach to identify its binding partners in an unbiased manner within a complex biological system.
Chemoproteomics strategies, such as photoaffinity labeling (PAL), can be employed to map the small molecule-protein interactome. rsc.org This would involve synthesizing a derivative of this compound that incorporates a photoreactive group and a tag for enrichment (e.g., a biotin (B1667282) or alkyne handle). Upon exposure to UV light, the photoreactive group forms a covalent bond with interacting proteins, which can then be isolated and identified by mass spectrometry.
Interactomics approaches can further delineate the functional consequences of these interactions. For instance, after identifying a primary protein target, techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can be used to identify other proteins that are part of the same complex, providing a broader view of the cellular machinery influenced by the compound.
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity for Research Probes
Once initial biological targets are identified, the rational design and synthesis of next-generation derivatives will be crucial for developing more potent and selective research probes. The synthesis of derivatives of structurally related compounds, such as phenylacetic acid and acetamide (B32628) derivatives, provides a roadmap for the chemical modifications that can be explored. mdpi.comgoogle.com
Table 2: Strategies for Derivative Synthesis
| Modification Site | Goal | Example Synthetic Approach |
| Phenylethyl Group | Modulate lipophilicity and explore specific interactions with hydrophobic pockets of target proteins. | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring. |
| Acetamido Linker | Alter conformational flexibility and hydrogen bonding potential. | Replacement of the acetyl group with other acyl chains of varying length and saturation. |
| Carboxylic Acid | Enhance cell permeability and create handles for conjugation. | Esterification to produce prodrugs or amidation to attach fluorescent dyes or affinity tags. |
Quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of these derivatives, correlating specific structural features with biological activity. researchgate.net The ultimate goal is to produce highly selective probes that can be used to study the function of a specific biological target with minimal off-target effects.
Development of Novel Analytical Techniques for Tracing and Quantification in Complex Biological Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific analytical methods for its detection and quantification in biological samples (e.g., plasma, tissue, urine) are required. nih.govnih.gov
Current methods for the analysis of amino acids and their derivatives often rely on liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). creative-proteomics.comresearchgate.net However, the unique structure of this compound may necessitate the development of customized analytical protocols.
Future research in this area should focus on:
Optimizing sample preparation techniques to efficiently extract the compound from complex matrices while minimizing interference from endogenous molecules.
Developing highly sensitive detection methods , potentially involving derivatization to enhance ionization efficiency in mass spectrometry or to introduce a fluorescent tag for HPLC-based detection. shimadzu.com
Creating multiplex assays that can simultaneously quantify the parent compound and its potential metabolites, providing a comprehensive picture of its metabolic fate.
Synergistic Research Opportunities in Material Science and Chemical Biology
The unique chemical structure of this compound also presents opportunities for synergistic research at the interface of material science and chemical biology.
In material science , modified amino acids and peptides are being explored for the development of novel biomaterials. The self-assembly properties of this compound derivatives could be investigated for the creation of hydrogels, nanoparticles, or other functional materials with potential applications in drug delivery or tissue engineering.
In chemical biology , the incorporation of unnatural amino acids into proteins is a powerful tool for studying and engineering protein function. nih.govacs.orgnsf.gov Derivatives of this compound could be designed for enzymatic or chemical ligation to proteins, thereby introducing novel functionalities. For example, attaching this compound to an antibody could create an antibody-drug conjugate with targeted delivery to specific cell types. The study of the interactions of glycine and short glycine peptides with model membrane systems also provides a basis for investigating how this compound might interact with and perturb biological membranes. nih.govresearchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-[N-(2-phenylethyl)acetamido]acetic acid, and what critical parameters influence yield?
A common approach involves condensation reactions between phenylacetic acid derivatives and glycine or its analogs. For example, analogous acetamides are synthesized via nucleophilic substitution (e.g., using sodium azide in a toluene-water system under reflux, followed by purification via crystallization or extraction) . Key parameters include reaction time (5–7 hours for similar compounds), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity.
Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?
- NMR Spectroscopy : Analyze and NMR spectra to confirm the acetamide backbone and phenyl group substitution. For example, the N-H proton in the amide group typically appears at δ 6.5–8.5 ppm, while methylene protons adjacent to the carbonyl resonate at δ 3.0–4.0 ppm .
- IR Spectroscopy : Validate the presence of amide bonds (C=O stretch at ~1650 cm) and carboxylic acid groups (O-H stretch at ~2500–3300 cm).
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (C _{11}NO, exact mass 193.21 g/mol).
Q. What analytical methods are suitable for quantifying this compound in experimental mixtures?
Reverse-phase HPLC with UV detection (λ = 210–254 nm) is optimal due to the compound’s aromatic and carboxylate moieties. Calibration curves using authentic standards ensure accuracy. For biological matrices, liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) precedes analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency while minimizing side products?
Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental variables. For instance, ICReDD’s methodology combines computational screening with iterative experimental validation to identify optimal solvents, catalysts, or temperatures . Design of Experiments (DoE) frameworks can statistically assess factors like pH, temperature, and reagent concentration.
Q. How should researchers resolve contradictions in spectral data or conflicting physicochemical properties reported across studies?
- Cross-validate techniques : Compare NMR, X-ray crystallography, and computational simulations (DFT) to confirm bond geometries.
- Replicate under controlled conditions : Variability in solvent polarity or hydration states may explain discrepancies in melting points or solubility. For example, chloroacetamides exhibit stability differences under acidic vs. alkaline conditions, requiring pH-controlled studies .
Q. What is the role of this compound in mammalian metabolic pathways, and how can its endogenous levels be modulated?
As a glycine conjugate of phenylacetic acid, it participates in detoxification pathways, facilitating renal excretion of aromatic acids. To study its dynamics, use isotope-labeled tracers (e.g., -glycine) in in vivo models, followed by LC-MS/MS analysis of serum or urine . Knockout models of acyltransferase enzymes (e.g., glycine N-acyltransferase) can further elucidate its metabolic regulation.
Q. What methodologies enable sensitive detection of this compound in complex biological samples?
- Sample preparation : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols minimize matrix interference in tissues or fluids .
- Advanced instrumentation : Couple UPLC with tandem mass spectrometry (MRM mode) for sub-ng/mL detection limits. Internal standards (e.g., deuterated analogs) correct for ion suppression .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Amide bonds are prone to hydrolysis in acidic environments, while phenyl groups may oxidize under light exposure. Store lyophilized samples at -80°C in amber vials to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
